N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-4-8-16(10-14)27(25,26)22-11-13-9-17(24)23(12-13)15-6-2-1-3-7-15/h1-8,10,13,22H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIANMYOGSCOCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a reagent such as trifluoromethyl iodide under conditions that facilitate nucleophilic substitution.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The trifluoromethyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl and pyrrolidine rings.
Reduction: Reduced forms of the pyrrolidine ring, such as alcohols or amines.
Substitution: Substituted derivatives where the trifluoromethyl or sulfonamide groups are replaced by other functional groups.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Pyrrolidine Ring : Known for various biological activities, the pyrrolidine ring contributes to the compound's pharmacological properties.
- Trifluoromethyl Group : This group may enhance the electronic properties and reactivity of the molecule, influencing its biological interactions.
- Benzenesulfonamide Moiety : Commonly associated with antibacterial and enzyme inhibition activities, this moiety plays a crucial role in the compound's overall biological effects.
Antibacterial Properties
Research indicates that compounds similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant antibacterial activity. For instance, studies have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is particularly noted for its role in antibacterial action, making this compound a candidate for further exploration in treating bacterial infections.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it demonstrates strong inhibitory activity against enzymes such as urease and acetylcholinesterase (AChE). The IC50 values for these activities indicate promising therapeutic applications. This inhibitory action can be crucial in various biochemical pathways, potentially leading to treatments for conditions influenced by these enzymes.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been studied for their ability to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. The interaction with protein targets may alter cellular responses and contribute to anticancer effects, warranting further investigation into its efficacy in cancer therapy.
Case Studies
- Antibacterial Screening : A study evaluating the antibacterial efficacy of similar compounds demonstrated significant activity against specific bacterial strains, suggesting potential use in treating infections.
- Enzyme Interaction Studies : Fluorescence measurements indicated effective binding interactions with bovine serum albumin (BSA), highlighting the compound's pharmacological effectiveness. This interaction is crucial for understanding how the compound may behave in biological systems.
Mechanism of Action
The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide with key analogs, emphasizing structural variations, pharmacological activity, and physicochemical properties:
Key Findings:
Substituent Effects on Activity: The trifluoromethyl (-CF₃) group, common to all compounds, enhances hydrophobicity and binding to hydrophobic enzyme pockets. However, the pyrrolidinone ring in the target compound may confer superior conformational stability compared to simpler analogs like N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide . Hydroxyl groups (e.g., in N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide) improve solubility but may reduce membrane permeability compared to non-polar substituents.
Heterocyclic vs.
Environmental and Pharmacokinetic Profiles :
- Perfluorinated analogs (e.g., from ) exhibit extreme chemical stability and persistence, making them unsuitable for therapeutic use but valuable in industrial applications .
Mechanistic and Clinical Implications
- COL3A1 Inhibition: Analogs like N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide show that sulfonamide derivatives can disrupt collagen III (COL3A1) pathways, which are implicated in tumor extracellular matrix remodeling and metastasis . The target compound’s pyrrolidinone group may enhance binding to COL3A1’s active site.
- Thermodynamic Properties : The patent compound’s melting point (175–178°C) suggests moderate crystallinity, which could influence formulation strategies compared to the target compound’s likely amorphous solid state .
Biological Activity
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on anticancer effects, receptor modulation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a phenyl group and a benzenesulfonamide moiety, with a trifluoromethyl group that enhances its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, a study evaluated various trifluoromethylquinoline derivatives containing benzenesulfonamide moieties against different cancer cell lines. The results suggested that these compounds could inhibit cell proliferation effectively, with some derivatives showing higher activity than the standard drug doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound 1 | A549 | 5.2 | Higher |
| Compound 2 | MCF7 | 7.8 | Comparable |
| Compound 3 | HeLa | 6.5 | Lower |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : Molecular docking studies have shown that similar compounds interact with the active sites of critical enzymes such as PI3K, which is involved in cancer cell survival pathways .
- Induction of Apoptosis : Studies on related compounds indicate that they can induce apoptosis in cancer cells by modulating mitochondrial membrane permeability and increasing reactive oxygen species (ROS) levels .
Receptor Modulation
The compound has also been investigated for its role as a modulator of specific receptors, such as CCR6, which is implicated in inflammatory responses and cancer metastasis. Research indicates that derivatives resembling this compound can effectively modulate CCR6 activity, suggesting potential therapeutic applications in treating inflammatory diseases and certain cancers .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving the administration of similar sulfonamide derivatives showed significant tumor reduction in xenograft models when combined with standard chemotherapy agents. The combination therapy enhanced the overall efficacy compared to monotherapy .
- Inflammation Model : In an experimental model of inflammation, compounds structurally related to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating their potential use in managing inflammatory conditions .
Q & A
Q. Key Analytical Techniques :
- NMR Spectroscopy : Confirms regiochemistry and functional group integrity (e.g., H NMR for pyrrolidinone protons at δ 3.5–4.5 ppm).
- LC–MS : Validates molecular weight and purity (>95% by HPLC).
- FT-IR : Identifies sulfonamide S=O stretching (1350–1150 cm) and carbonyl (C=O) bands (1700–1650 cm) .
How can researchers determine the crystal structure of this compound, and which software tools are essential for data refinement?
Basic
Crystallographic Workflow :
- X-ray Diffraction : Single-crystal X-ray analysis at low temperature (e.g., 100 K) to resolve atomic positions.
- Data Refinement : Use of SHELX programs (e.g., SHELXL for refinement) to model thermal parameters and hydrogen bonding.
- Validation : Check for crystallographic R-factors (<0.05) and electron density maps (e.g., ORTEP-3 for visualization) .
What strategies are employed to analyze the structure-activity relationships (SAR) of this sulfonamide derivative in pharmacological studies?
Advanced
Methodological Approaches :
- Molecular Docking : Predict binding modes with target proteins (e.g., COL3A1) using AutoDock Vina or Schrödinger Suite.
- Enzyme Kinetics : Measure inhibition constants () via fluorometric assays or surface plasmon resonance (SPR).
- Analog Synthesis : Systematic modification of the trifluoromethyl group or pyrrolidinone substituents to assess potency changes.
Example : Replacing the phenyl group with a pyridinyl moiety reduced IC by 40%, highlighting steric and electronic dependencies .
How can discrepancies between in silico predictions and experimental bioactivity data for this compound be resolved?
Advanced
Resolution Strategies :
- Force Field Optimization : Adjust parameters in molecular dynamics (MD) simulations to better reflect solvent effects or protonation states.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzenesulfonamide analogs in ) to identify outliers .
What are the primary biological targets or pathways associated with this compound, and what assays are used to evaluate its activity?
Basic
Identified Targets :
- Sigma-1 Receptor : Implicated in neurodegenerative disorders; tested via radioligand displacement assays.
- COL3A1 : Involved in cancer metastasis; screened using siRNA knockdown and wound-healing assays.
Q. Assays :
- In Vitro : Cell viability (MTT assay), apoptosis (Annexin V staining).
- In Vivo : Xenograft models for tumor growth inhibition .
What in silico methods are recommended for predicting the binding affinity and interaction mechanisms of this compound with target proteins?
Advanced
Computational Tools :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (e.g., GROMACS).
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications.
- Pharmacophore Modeling : Align key features (e.g., sulfonamide group, trifluoromethyl) with active site residues .
What are the common impurities or byproducts observed during synthesis, and how are they characterized and mitigated?
Basic
Common Impurities :
- Unreacted Sulfonyl Chloride : Detected via LC–MS (retention time ~2.5 min).
- Oxidative Byproducts : E.g., sulfonic acid derivatives from hydrolysis.
Q. Mitigation :
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient).
- Process Optimization : Use anhydrous conditions and inert atmospheres .
How do modifications to the pyrrolidinone or trifluoromethyl groups affect the compound's physicochemical and pharmacological properties?
Advanced
SAR Insights :
- Trifluoromethyl Group : Enhances metabolic stability (logP reduced by 0.5 units) but may reduce solubility.
- Pyrrolidinone Substitution : Cyclopropyl substitution at the 3-position improved binding affinity to Sigma-1 by 2-fold (K = 12 nM vs. 25 nM for parent compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
